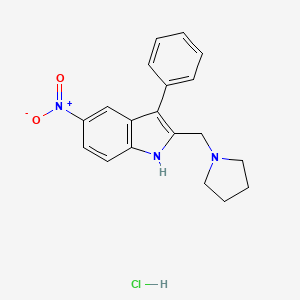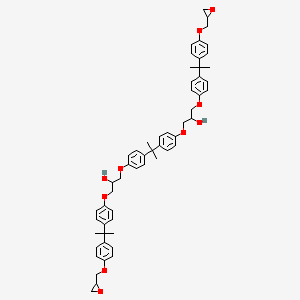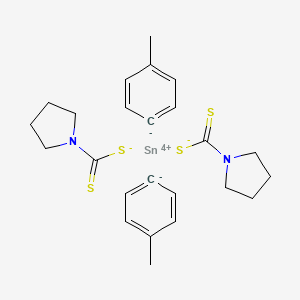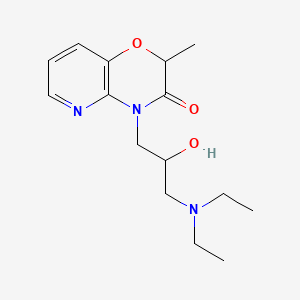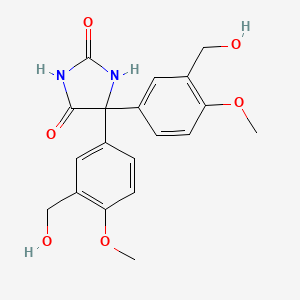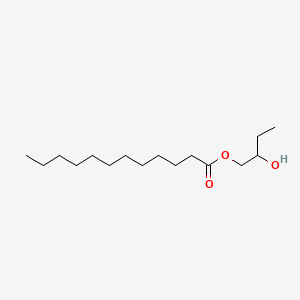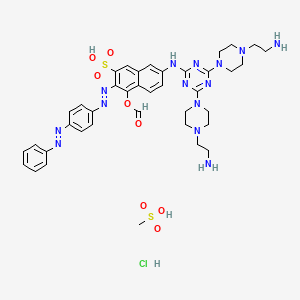
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidine ring, methoxyphenoxy group, and trimethoxybenzoyl thioacetyl moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Methoxyphenoxy Group: This step involves the reaction of the thiazolidine intermediate with a methoxyphenol derivative, often using a coupling reagent to facilitate the formation of the ether linkage.
Attachment of the Trimethoxybenzoyl Thioacetyl Moiety: This final step involves the acylation of the thiazolidine intermediate with a trimethoxybenzoyl chloride derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds and hydrophobic interactions, which can modulate the activity of its targets.
類似化合物との比較
Similar Compounds
7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105): A tubulin polymerization inhibitor with potent antiproliferative properties.
Combretastatin A-4 (CA4): Another tubulin polymerization inhibitor with similar structural features and biological activity.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(2-((3,4,5-trimethoxybenzoyl)thio)acetyl)-1,3-thiazolidine is unique due to its combination of a thiazolidine ring and methoxyphenoxy group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
103181-76-6 |
|---|---|
分子式 |
C23H27NO7S2 |
分子量 |
493.6 g/mol |
IUPAC名 |
S-[2-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] 3,4,5-trimethoxybenzenecarbothioate |
InChI |
InChI=1S/C23H27NO7S2/c1-27-16-7-5-6-8-17(16)31-13-21-24(9-10-32-21)20(25)14-33-23(26)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-8,11-12,21H,9-10,13-14H2,1-4H3 |
InChIキー |
KGOKWPVTSICMLU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CSC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




